molecular formula C21H18N2O3 B2449576 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955671-57-5

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2449576
CAS No.: 955671-57-5
M. Wt: 346.386
InChI Key: FFNWQHRUPWHXCI-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ based natural and synthetic compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of THIQ analogs is a key factor in their biological activity . The THIQ heterocyclic scaffold forms the core structure of these compounds . The exact molecular structure of “this compound” is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving THIQ analogs often involve multicomponent reactions (MCRs) for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Therapeutic Agent Development

The synthesis and characterization of derivatives similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide have shown potential in the development of therapeutic agents. Derivatives of this compound exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. Such properties are attributed to the structural characteristics of the compounds, which have been thoroughly investigated through various synthetic methods, including Povarov cycloaddition reaction/N-furoylation processes (Bonilla-Castañeda et al., 2022).

Enhancement of Analgesic Activity

Research has demonstrated that bioisosteric replacements in compounds structurally related to this compound can lead to a significant increase in analgesic activity. This increase is especially notable when the phenyl ring of the benzyl fragment is replaced by an isosteric heterocycle, as observed in studies exploring the analgesic properties of various derivatives (Ukrainets et al., 2016).

Novel Synthetic Methodologies

The compound and its derivatives serve as a foundation for the development of novel synthetic methodologies. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied to yield new tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments. Such research not only expands the chemical toolbox but also opens new avenues for the synthesis of bioactive molecules with enhanced properties (Kandinska et al., 2006).

Potential for Cognitive Disorder Treatment

Certain derivatives of this compound, such as TC-5619, have been identified as promising drug candidates for the treatment of cognitive impairment associated with neurological disorders. These compounds exhibit marked selectivity for the central nervous system over the peripheral nervous system, showing potential across cognitive, positive, and negative symptoms of schizophrenia in animal models (Mazurov et al., 2012).

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(19-7-4-12-26-19)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWQHRUPWHXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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